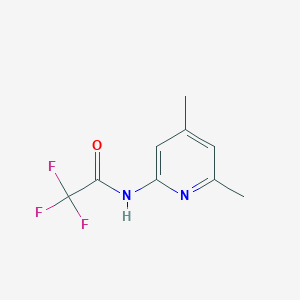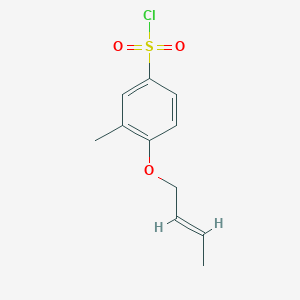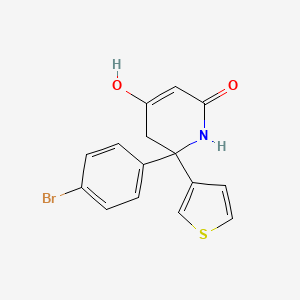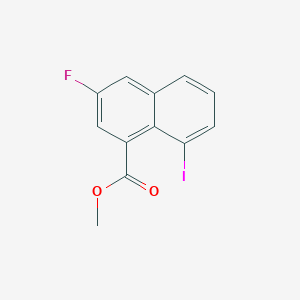
N-(4,6-dimethylpyridin-2-yl)-2,2,2-trifluoroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethylpyridin-2-yl)-2,2,2-trifluoroacetamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a trifluoroacetamide group attached to a dimethylpyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyridin-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 4,6-dimethyl-2-aminopyridine with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
Starting Materials: 4,6-dimethyl-2-aminopyridine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-5°C.
Procedure: The 4,6-dimethyl-2-aminopyridine is dissolved in an anhydrous solvent such as dichloromethane. Trifluoroacetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until completion.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
N-(4,6-dimethylpyridin-2-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The trifluoroacetamide group can be hydrolyzed to form carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate hydrolysis.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
N-(4,6-dimethylpyridin-2-yl)-2,2,2-trifluoroacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of N-(4,6-dimethylpyridin-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The dimethylpyridine ring can interact with aromatic residues in the active sites of enzymes, further enhancing its binding affinity.
類似化合物との比較
Similar Compounds
- N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide
- N-(4,6-dimethylpyridin-2-yl)-3,4,5-triethoxybenzamide
- 1-[(3,5-bis{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzyl)amino]cyclopentylmethanol
Uniqueness
N-(4,6-dimethylpyridin-2-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
特性
CAS番号 |
570425-93-3 |
|---|---|
分子式 |
C9H9F3N2O |
分子量 |
218.18 g/mol |
IUPAC名 |
N-(4,6-dimethylpyridin-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H9F3N2O/c1-5-3-6(2)13-7(4-5)14-8(15)9(10,11)12/h3-4H,1-2H3,(H,13,14,15) |
InChIキー |
WPPBLZGTVISNPF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)NC(=O)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid](/img/structure/B12839774.png)
![1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one](/img/structure/B12839780.png)


![2-Chloro-1-isopropyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12839800.png)
![(R)-2-Amino-N-(3-(benzyloxy)-1-(1-(methylsulfonyl)spiro[indoline-3,4'-piperidin]-1'-yl)-1-oxopropan-2-yl)-2-methylpropanamide hydrochloride](/img/structure/B12839806.png)


![2-Azaspiro[3.4]octane oxalate](/img/structure/B12839821.png)
![2-[(Methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid](/img/structure/B12839835.png)




